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Juliflorine

Cat. No.: B1220768
M. Wt: 630 g/mol
InChI Key: JOTBJXJGDRSICD-TWELVPRFSA-N
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Description

Origin and Ethnobotanical Context of Prosopis juliflora

The story of Juliflorine is intrinsically linked to its plant of origin, Prosopis juliflora. Understanding the plant's distribution, ecological role, and traditional applications is crucial to appreciating the context in which this compound was discovered and subsequently studied.

Prosopis juliflora, a member of the Leguminosae family, is a shrub or small tree native to Central and South America, and the Caribbean. innspub.neteuropa.eu Its remarkable adaptability to arid and semi-arid climates has led to its introduction in various parts of the world, including Africa, Asia, and Australia, often for purposes like reforestation, erosion control, and as a source of fuelwood and fodder. innspub.neteuropa.eulucidcentral.org

However, its hardiness has a downside. The species is recognized as one of the world's most invasive plants. innspub.netnih.gov It can form dense, thorny thickets that outcompete native vegetation, leading to a loss of biodiversity and pastureland. lucidcentral.orgsciencepublishinggroup.com Its deep root system can deplete groundwater resources, significantly impacting the hydrology of arid regions. lucidcentral.orgnih.gov Despite its negative ecological impacts as an invasive species, its resilience and ability to thrive in harsh conditions are a testament to its complex biological makeup, which includes a rich array of chemical compounds. innspub.netsciencepublishinggroup.com

Long before the isolation of its specific alkaloids, various parts of Prosopis juliflora were used in traditional medicine across different cultures. nih.gov Decoctions of its leaves and seeds have been used to treat wounds. researchgate.net In Pakistani folk medicine, the plant is used for a variety of ailments, including its application as a painkiller, for eye inflammation, and to treat skin boils. nih.gov The plant's leaves, gum, flowers, and bark are utilized in remedies for conditions like asthma and cough. nih.govijarsct.co.in This extensive use in traditional health systems pointed towards the presence of potent bioactive molecules within the plant, prompting scientific investigation that ultimately led to the isolation of compounds like this compound. wisdomlib.org

Chemical Class and Significance of Piperidine (B6355638) Alkaloids

This compound belongs to the piperidine alkaloid class, a significant group of naturally occurring organic compounds. wikipedia.org Alkaloids, in general, are characterized by the presence of at least one nitrogen atom in their structure and are produced by a wide variety of organisms, including plants, fungi, and animals. wikipedia.org

The piperidine ring, a six-membered heterocyclic amine, forms the core structure of this particular class of alkaloids. researchgate.net Piperidine alkaloids are widely distributed in nature and are known for a broad spectrum of pharmacological activities. wikipedia.orgresearchgate.nettaylorandfrancis.com These activities include antimicrobial, anti-inflammatory, and neuroactive properties. taylorandfrancis.com The diverse biological effects of these compounds have made them a focal point in drug discovery and development, with many serving as models for the synthesis of new therapeutic agents. researchgate.netalliedacademies.org The structural complexity and potent bioactivity of piperidine alkaloids like this compound make them compelling subjects for chemical and pharmacological research. researchgate.net

Overview of this compound's Academic Research Trajectory

The initial isolation of this compound from Prosopis juliflora marked the beginning of its extensive academic evaluation. thieme-connect.com Research has primarily focused on elucidating its biological activities, with a significant body of work dedicated to its antimicrobial and enzyme-inhibiting properties.

Early studies demonstrated that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria. thieme-connect.comnih.gov Subsequent research explored its effectiveness against a range of microbial pathogens. For instance, it showed significant inhibitory effects against bacteria such as Staphylococcus aureus and Streptococcus pyogenes. nih.govresearchgate.net

Further investigations revealed its antifungal capabilities. This compound has been tested against various dermatophytic fungi, showing inhibitory effects on species like Trichophyton rubrum and Microsporum canis. nih.gov Its activity against yeasts such as Candida albicans has also been documented. nih.govnih.gov

A significant area of more recent research has been this compound's potential as an enzyme inhibitor. nih.govresearchgate.net Studies have shown it to be a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. nih.govuq.edu.au This line of inquiry has opened up new avenues for investigating this compound's potential applications in neuropharmacology. The trajectory of this compound research illustrates a progression from ethnobotanical leads to detailed investigations of its antimicrobial and enzyme-inhibiting effects at a molecular level.

Detailed Research Findings

Enzyme Inhibition Activity of this compound

This compound has been identified as a potent inhibitor of key cholinesterase enzymes.

EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
Acetylcholinesterase (AChE)0.42Non-competitive0.4
Butyrylcholinesterase (BChE)0.12Non-competitive0.1
Data sourced from biochemical and biophysical research communications. nih.gov

Antibacterial Activity of this compound

The compound has shown significant inhibitory action, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) has been determined for several species.

Bacterial SpeciesGram StainMIC (µg/mL)
Staphylococcus aureusPositive1
Staphylococcus epidermidisPositive1
Streptococcus pyogenesPositive1
Sarcina luteaPositive1
Bacillus subtilisPositive5
Corynebacterium diphtheriaePositive5
Streptococcus faecalisPositive5
Data sourced from studies on the antimicrobial activity of Julifloricine (B1673160), a related alkaloid. nih.gov

Antifungal Activity of this compound

This compound's efficacy against various dermatophytic fungi has been established, with its MIC compared to the standard antifungal agent, Griseofulvin.

Fungal SpeciesThis compound MIC (µg/mL)Griseofulvin MIC (µg/mL)
Trichophyton rubrum1.50.1-0.5
Trichophyton violaceum1.50.1-0.5
Trichophyton mentagrophytes1.50.1-0.5
Microsporum canis1.50.1-0.5
Microsporum nanum1.50.1-0.5
Epidermophyton floccosum1.50.1-0.5
Candida albicans50Not specified
Data sourced from in vitro studies on the antidermatophytic activity of this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H75N3O2 B1220768 Juliflorine

Properties

Molecular Formula

C40H75N3O2

Molecular Weight

630 g/mol

IUPAC Name

(2S,3S,6R)-6-[10-[6-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-1,2,3,5,8,8a-hexahydroindolizin-8-yl]decyl]-2-methylpiperidin-3-ol

InChI

InChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3/t32-,33-,35?,36+,37+,38?,39-,40-/m0/s1

InChI Key

JOTBJXJGDRSICD-TWELVPRFSA-N

SMILES

CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O

Isomeric SMILES

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O

Canonical SMILES

CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O

Synonyms

juliflorine
juliprosopin
juliprosopine

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation

The journey to understanding juliflorine begins with its separation from the complex matrix of the plant, primarily Prosopis juliflora. This process involves a series of extraction and fractionation steps designed to isolate the alkaloid from a myriad of other plant constituents.

Extraction Methodologies from Plant Matrix

The initial step in obtaining this compound is the extraction from plant material, often the leaves, pods, or flowers of Prosopis juliflora. ijpsr.infowjarr.com The choice of solvent and extraction technique is critical for maximizing the yield of the target alkaloid.

Various organic solvents are employed to extract this compound and other alkaloids from the plant matrix. Ethanol is a commonly used solvent for initial extraction. ijpsr.info Other solvents that have been utilized in the extraction of compounds from Prosopis juliflora include methanol (B129727), petroleum ether, chloroform (B151607), and ethyl acetate. ijpsr.infotsijournals.com The selection of the solvent is based on its polarity and its ability to dissolve the target alkaloids.

Successive solvent extraction, using solvents of increasing polarity, is a technique employed to fractionate the plant material. tsijournals.com For instance, a powdered plant material might be sequentially extracted with petroleum ether, chloroform, ethyl acetate, and finally methanol. tsijournals.com This process yields different extracts containing compounds of varying polarities.

The method of extraction also plays a significant role. Maceration, where the plant material is soaked in a solvent for an extended period, is one approach. researchgate.net Soxhlet extraction, a continuous reflux method, offers greater efficiency and uses less solvent compared to simple reflux extraction. ukaazpublications.commdpi.com

Acid-Base Fractionation Approaches

A crucial step in isolating alkaloids like this compound is acid-base fractionation. ijpsr.inforesearchgate.net This technique leverages the basic nature of alkaloids to separate them from neutral and acidic compounds present in the crude extract.

The process typically involves the following steps:

The crude extract (for example, an ethanolic extract) is dissolved in an acidic aqueous solution, such as 1.6 M acetic acid or 0.2N HCl. ijpsr.inforesearchgate.net This protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous phase.

The acidic solution is then washed with an organic solvent like chloroform or petroleum ether to remove neutral and acidic impurities, which remain in the organic layer. ijpsr.info

The aqueous layer, now enriched with protonated alkaloids, is then basified using a base like ammonium (B1175870) hydroxide (B78521) to a high pH (e.g., pH 11). ijpsr.infoufba.br This deprotonates the alkaloids, rendering them insoluble in water but soluble in organic solvents.

Finally, the basified aqueous solution is extracted with an organic solvent, such as chloroform, to isolate the crude alkaloid fraction. ijpsr.infoufba.br Evaporation of this solvent yields the alkaloid-rich extract containing this compound.

Purification Strategies

The crude alkaloid extract obtained from acid-base fractionation is a mixture of several related compounds. Therefore, further purification is necessary to isolate pure this compound.

Chromatographic Techniques

Chromatography is the cornerstone of purification in natural product chemistry. edubirdie.comcolumn-chromatography.com Various chromatographic methods are employed to separate this compound from other alkaloids and impurities.

Column Chromatography (CC): This is a fundamental preparative technique used for the large-scale separation of compounds. edubirdie.comudel.eduresearchgate.net The alkaloid-rich fraction is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. ufba.bredubirdie.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase. By systematically changing the polarity of the mobile phase (gradient elution), different compounds can be eluted and collected as separate fractions. ufba.bruklo.edu.mk For instance, a chloroform/methanol solvent system with increasing methanol concentration has been used to fractionate alkaloidal extracts of P. juliflora. ufba.br

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective analytical technique used to monitor the progress of the column chromatography separation and to assess the purity of the collected fractions. edubirdie.comudel.edudrawellanalytical.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then developed in a chamber containing a suitable solvent system. ekb.eg The separated compounds appear as spots, which can be visualized under UV light or by using a spray reagent like Dragendorff's reagent, which gives a characteristic orange color with alkaloids. mdpi.comyoutube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive analytical and preparative technique used for the final purification of this compound. udel.edulongdom.org It utilizes high pressure to pump the mobile phase through a column packed with very fine particles, leading to high-resolution separations. udel.edu Reverse-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of methanol or acetonitrile (B52724) and water with an acid modifier), is commonly used for alkaloid separation. ekb.egnih.gov An analytical HPLC method for an alkaloid-enriched extract from P. juliflora used a gradient elution with methanol and 0.1% formic acid. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that has proven effective for the isolation and purification of natural products, including alkaloids. researchgate.netnih.gov This method avoids the irreversible adsorption of samples onto a solid support that can occur in other chromatographic techniques.

Other Separation Methods

While chromatography is the primary tool, other methods can be used in conjunction. For instance, recrystallization can be employed to purify the isolated compound further if it is a solid.

Structural Elucidation and Confirmation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques. anu.edu.aunumberanalytics.com

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and molecular formula of the compound. numberanalytics.comscribd.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. numberanalytics.comresearchgate.net

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. Off-resonance decoupling can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. jcsp.org.pk

2D NMR Techniques: More complex 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as hydroxyl (-OH) and amine (-NH) groups, which show characteristic absorption bands. jcsp.org.pk

Ultraviolet-Visible (UV-Vis) Spectroscopy: The absence of significant absorption above 220 nm in the UV spectrum of this compound indicates the lack of extensive conjugated systems. jcsp.org.pk

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure of the molecule. researchgate.netnih.gov This technique determines the precise spatial arrangement of all atoms in the crystal lattice.

The complete structure of this compound was ultimately established through the combined interpretation of data from these various spectroscopic methods. journalagent.com

Spectroscopic Analyses (e.g., ESI-MS, ¹H NMR, ¹³C NMR)

The precise structure of this compound was determined through comprehensive spectroscopic analysis. These techniques are indispensable for establishing the molecular formula, connectivity, and three-dimensional arrangement of the atoms within the molecule.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and other mass spectrometric techniques have been crucial in determining the molecular formula of this compound as C₄₀H₇₅N₃O₂. jcsp.org.pkresearchgate.net The fragmentation pattern observed in the mass spectrum provides valuable clues about the different structural units within the molecule, such as the piperidine (B6355638) rings. jcsp.org.pkscribd.com

¹H NMR Spectroscopy: The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is complex, showing a multitude of signals that correspond to the protons in its distinct chemical environments. Key features include signals for the protons on the two piperidine rings and the long aliphatic chain that connects them. For example, a broad hump around δ 3.55 is attributed to protons attached to carbons bearing hydroxyl groups. jcsp.org.pk The spectrum also reveals signals for olefinic protons, confirming the presence of a double bond within the structure. jcsp.org.pk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the carbon atoms and information about their hybridization and connectivity. The presence of an olefinic double bond is clearly indicated by signals at approximately 136.05 and 123.87 ppm. jcsp.org.pk A particularly strong signal around 29.43 ppm is characteristic of the multiple methylene (CH₂) groups in the long alkyl chain. jcsp.org.pk Other distinct signals correspond to the carbons of the piperidine rings and those bonded to nitrogen and oxygen atoms. jcsp.org.pk

Table 1: Key Spectroscopic Data for this compound

Technique Observation Interpretation
HR-ESI-MS Provides exact mass and molecular formula. Molecular Formula: C₄₀H₇₅N₃O₂ jcsp.org.pkresearchgate.net
¹H NMR Shows complex signals for protons on piperidine rings, a long aliphatic chain, and near heteroatoms. jcsp.org.pk Confirms the presence of the core structural components.
¹³C NMR Displays signals for olefinic carbons (~136.05, 123.87 ppm) and numerous aliphatic carbons. jcsp.org.pk Confirms the piperidine rings, a long alkyl chain, and a carbon-carbon double bond.

Comparative Structural Analysis with Related Alkaloids

This compound belongs to a class of structurally similar piperidine alkaloids found in Prosopis species. These related compounds often co-exist in the plant and share a common structural backbone, which consists of two substituted piperidine rings linked by a long carbon chain. The primary differences between them arise from variations in stereochemistry, the degree and position of hydroxylation, and the structure of the connecting chain. ijnrd.orgscribd.com

Juliprosopine: This alkaloid is often considered a stereoisomer of this compound, and sometimes the names are used interchangeably. mdpi.comjournalagent.com The core structure is the same, but they differ in the three-dimensional arrangement of the atoms. ijnrd.orgresearchgate.net

Juliprosine (B1245453): This alkaloid also shares the piperidine ring system but differs in the structure of the central linking unit. ufba.brmdpi.com

Prosoflorine: Another related alkaloid that is distinguished by its specific substitution pattern on the piperidine rings. researchgate.net

Julifloricine (B1673160) and Juliflorinine: These are also stereoisomers or close structural analogs of this compound, with variations in the stereochemistry and/or substitution on the piperidine rings. ijnrd.orgchemijournal.comnih.gov

Table 2: Structural Comparison of this compound and Related Alkaloids

Alkaloid Basis of Relation to this compound Key Distinguishing Feature
Juliprosopine Stereoisomer Difference in stereochemistry ijnrd.orgresearchgate.net
Juliprosine Structural Analog Variation in the linking side chain structure ufba.brmdpi.com
Prosoflorine Structural Analog Different substitution pattern on the piperidine rings researchgate.net
Julifloricine Structural Analog/Stereoisomer Variations in hydroxylation and stereochemistry scribd.comchemijournal.com
Juliflorinine Structural Analog/Stereoisomer Difference in overall stereochemical configuration ijnrd.orgchemijournal.com

Biosynthetic Pathways and Chemical Synthesis

Proposed Biosynthetic Routes for Juliflorine and Analogues

While the complete biosynthetic pathway of this compound has not been fully elucidated, its structure as a piperidine (B6355638) alkaloid allows for well-founded proposals based on established knowledge of alkaloid biosynthesis in plants. nih.gov These proposed routes suggest a complex interplay between amino acid, alkaloid, and polyketide pathways.

The biosynthesis of the characteristic piperidine rings found in this compound is likely derived from the amino acid L-lysine. In plants and various other organisms, lysine (B10760008) is synthesized via two primary routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. scispace.com The DAP pathway is known to be related to arginine metabolism. nih.gov It is hypothesized that lysine undergoes a series of enzymatic modifications, including decarboxylation and oxidative deamination, to form intermediates like cadaverine (B124047) and pipecolic acid, which serve as foundational precursors for the piperidine alkaloid skeleton. This involvement of amino acid precursors is a hallmark of alkaloid biosynthesis. nih.gov

Alkaloids represent a highly diverse group of natural products, generally defined by the presence of a nitrogen atom in a heterocyclic ring. nih.gov The biosynthesis of these complex structures involves a wide array of enzyme families and catalytic steps. nih.gov For a complex molecule like this compound, which features long aliphatic side chains connecting the piperidine and indolizidine ring systems, it is plausible that its biosynthesis involves a combination of pathways.

Beyond the amino acid-derived piperidine core, the long carbon chains are likely constructed via a polyketide pathway. Polyketide synthases (PKSs) assemble complex carbon chains through the sequential condensation of simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA. syr.edu It is proposed that a polyketide-derived chain is coupled with the amino acid-derived components to assemble the complete carbon skeleton of this compound, a common strategy that nature employs to generate structural diversity. imperial.ac.uk

Chemo-enzymatic Approaches to this compound Synthesis

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis route. umich.edu This approach combines the advantages of biocatalysis with traditional organic chemistry to streamline complex syntheses, often resulting in higher yields and stereoselectivity. rsc.org

While specific chemo-enzymatic routes for the synthesis of this compound are not extensively reported in the literature, the strategy holds significant potential. Enzymes could be employed to selectively install chiral centers or to catalyze challenging bond formations under mild conditions. For instance, transaminases or oxidoreductases could be used to precisely control the stereochemistry of the hydroxyl and methyl groups on the piperidine rings, a task that can be challenging for traditional chemical methods. The integration of enzymatic steps could offer a more efficient and environmentally benign alternative to purely chemical total syntheses. rsc.org

Total Synthesis and Semi-synthesis of this compound and its Derivatives

The synthesis of this compound and its related alkaloids has been a subject of significant interest, leading to the development of several innovative synthetic strategies. These efforts include biomimetic approaches that mimic natural processes, as well as the creation of novel analogues to explore structure-activity relationships.

A significant breakthrough in the synthesis of this compound-related alkaloids was the application of a biomimetic intramolecular Chichibabin pyridine (B92270) synthesis. researchgate.netnih.gov This reaction involves the condensation of aldehydes with ammonia (B1221849) or an amine to form a pyridine or, in this case, a related heterocyclic system. wikipedia.orgchemistnotes.com Researchers have successfully used this method for the first syntheses of juliprosine (B1245453) and juliprosopine (an isomer of this compound). researchgate.netnih.gov

The synthesis proceeds by reacting two molecules of an aldehyde with 4-aminobutanal (B194337) dimethyl acetal (B89532) in acetic acid at elevated temperatures (95 °C) to efficiently produce the core 2,3-dihydro-1H-indolizinium salt structure. researchgate.netnih.gov An even more efficient reaction occurs at room temperature (25 °C) when 1-pyrroline (B1209420) is used as the amine source instead of the acetal. researchgate.netnih.gov This one-step synthesis has also been successfully applied to other related alkaloids like ficuseptine. researchgate.net

ReactantsTemperatureKey ProductReference
Aldehyde (2 eq.), 4-aminobutanal dimethyl acetal95 °C2,3-dihydro-1H-indolizinium salt researchgate.netnih.gov
Aldehyde (2 eq.), 1-pyrroline25 °C2,3-dihydro-1H-indolizinium salt researchgate.netnih.gov

This interactive table summarizes the conditions for the biomimetic Chichibabin synthesis.

The synthesis of analogues and stereoisomers of natural products is crucial for understanding their biological function and developing new therapeutic agents. nih.gov Semi-synthesis, which involves the chemical modification of an isolated natural product, provides a powerful tool to rapidly generate a variety of analogues that would be difficult to access through total synthesis. nih.govrsc.org

In the context of this compound, synthetic efforts have successfully produced various stereoisomers. The biomimetic Chichibabin synthesis yielded juliprosopine, which was assigned as the trans stereoisomer, highlighting the ability of this method to generate specific stereochemical configurations. researchgate.netnih.gov The ability to construct a library of stereochemically diverse isomers is a powerful tool, as the biological activity of such complex molecules is often highly dependent on their three-dimensional structure. nih.gov While extensive libraries of this compound analogues have not been detailed, the synthetic routes developed provide a clear pathway for their future creation, enabling detailed exploration of how its structural features relate to its biological activity.

Pharmacological Activities and Mechanistic Studies Preclinical

Enzyme Inhibition Activities

Juliflorine demonstrates significant inhibitory effects on cholinesterase enzymes, which are critical in the regulation of the neurotransmitter acetylcholine (B1216132). The compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in a concentration-dependent manner. researchgate.netnih.gov

This compound has been identified as a potent inhibitor of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Research indicates that the alkaloid inhibits AChE with an IC50 value of 0.42 µM. nih.gov The mechanism involves the binding of this compound to a site on the enzyme distinct from the active site where acetylcholine binds. nih.gov Molecular docking studies suggest that this interaction occurs within the aromatic gorge of AChE. nih.gov

The inhibitory action of this compound extends to butyrylcholinesterase, an enzyme that also hydrolyzes acetylcholine and is prevalent in various tissues. This compound is a more potent inhibitor of BChE than of AChE, exhibiting an IC50 value of 0.12 µM. nih.gov This strong, concentration-dependent inhibition highlights its significant interaction with this related cholinesterase enzyme. researchgate.netnih.gov

Kinetic studies utilizing Lineweaver-Burk and Dixon plots have elucidated the nature of this compound's inhibitory action on both AChE and BChE. nih.gov The results from these analyses indicate a purely non-competitive type of inhibition for both enzymes. nih.gov This means that this compound binds to the enzyme at a site other than the substrate-binding site, reducing the enzyme's maximum activity without affecting the substrate's ability to bind.

The inhibition constants (Ki) were determined to be 0.4 µM against AChE and 0.1 µM against BChE. nih.gov

Cholinesterase Inhibition Data for this compound

Enzyme IC50 Value (µM) Ki Value (µM) Type of Inhibition
Acetylcholinesterase (AChE) 0.42 nih.gov 0.4 nih.gov Non-competitive nih.gov
Butyrylcholinesterase (BChE) 0.12 nih.gov 0.1 nih.gov Non-competitive nih.gov

Molecular docking studies have provided further insight into the binding of this compound to AChE. These studies show that the molecule fits within the enzyme's aromatic gorge, with its A/B rings positioned at the top and the more hydrophobic C/D rings penetrating deeper. nih.gov This orientation allows for a simultaneous interaction with the peripheral anionic site (PAS) and the quaternary ammonium-binding site. nih.gov The stability of the this compound-AChE complex is maintained through a combination of hydrophobic contacts, hydrogen bonding, and pi-pi stacking interactions with amino acid residues in the gorge. nih.gov Specifically, the amino acid residues Tyr70, Asp72, Tyr121, Trp279, and Tyr334 of the peripheral anionic site are involved in these hydrophobic contacts. nih.gov

Calcium Channel Modulatory Effects

In addition to its enzyme-inhibiting properties, this compound has been observed to modulate calcium channels. This activity has been demonstrated through its effects on smooth muscle contractility in preclinical models. researchgate.netnih.gov

Experiments conducted on isolated rabbit jejunum preparations have shown that this compound exhibits dose-dependent spasmolytic (muscle-relaxing) activity. researchgate.netnih.gov This effect was observed at concentrations ranging from 30 to 500 µg/mL. nih.gov The relaxation of the smooth muscle tissue in these preparations pointed towards an underlying mechanism involving the blockade of calcium channels. nih.gov

In Vitro Spasmolytic Activity of this compound

Tissue Preparation Observed Effect Effective Concentration Range
Isolated Rabbit Jejunum Spasmolytic (muscle relaxation) nih.gov 30-500 µg/mL nih.gov

The spasmolytic effects of this compound observed in isolated tissue studies are attributed to its activity as a calcium channel blocker. researchgate.netnih.gov By inhibiting the influx of extracellular calcium (Ca2+) into smooth muscle cells, this compound prevents the cascade of events that leads to muscle contraction. This blockade of calcium channels is the direct cause of the observed relaxation in the rabbit jejunum preparations. nih.gov The combined potential of cholinesterase inhibition and calcium channel blocking has made this compound a subject of interest in pharmacological research. researchgate.netnih.gov

Antimicrobial Spectrum and Action Mechanisms

This compound, a complex piperidine (B6355638) alkaloid, has been the subject of preclinical research to determine its effectiveness against a range of pathogenic microorganisms. These studies have unveiled its potential as an antimicrobial agent, with a notable spectrum of activity against various bacteria and fungi.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Organisms)

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Research comparing its efficacy to several conventional antibiotics showed that this compound was effective against Staphylococcus aureus, Streptococcus pyogenes, Corynebacterium diphtheriae var. mitis, Corynebacterium hofmanni, and Bacillus subtilis. researchgate.netresearchgate.net Notably, it also showed activity against Streptococcus faecalis, a strain that demonstrated resistance to other tested antibiotics except for ampicillin. researchgate.netresearchgate.net

Conversely, this compound has shown a lack of significant inhibitory effects against the tested Gram-negative bacteria. researchgate.net Species such as Salmonella, Shigella, Proteus, Pseudomonas, Klebsiella, and Escherichia coli were not substantially affected by the compound in these studies. researchgate.net

Further research on alkaloid-rich extracts from Prosopis juliflora pods, containing this compound and related compounds, supported these findings. The extract demonstrated activity against the Gram-positive bacteria Micrococcus luteus, Staphylococcus aureus, and Streptococcus mutans, but was inactive against the tested Gram-negative bacteria and fungi at the concentrations used. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial Species Gram Type Activity of this compound
Staphylococcus aureus Gram-Positive Effective researchgate.netresearchgate.netnih.gov
Streptococcus pyogenes Gram-Positive Effective researchgate.netresearchgate.net
Corynebacterium diphtheriae var. mitis Gram-Positive Effective researchgate.netresearchgate.net
Corynebacterium hofmanni Gram-Positive Effective researchgate.netresearchgate.net
Bacillus subtilis Gram-Positive Effective researchgate.netresearchgate.net
Streptococcus faecalis Gram-Positive Effective researchgate.netresearchgate.net
Micrococcus luteus Gram-Positive Effective (as part of an enriched extract) nih.gov
Streptococcus mutans Gram-Positive Effective (as part of an enriched extract) nih.gov
Salmonella species Gram-Negative No Significant Inhibitory Effect researchgate.net
Shigella species Gram-Negative No Significant Inhibitory Effect researchgate.net
Proteus species Gram-Negative No Significant Inhibitory Effect researchgate.net
Pseudomonas species Gram-Negative No Significant Inhibitory Effect researchgate.net
Klebsiella species Gram-Negative No Significant Inhibitory Effect researchgate.net
Escherichia coli Gram-Negative No Significant Inhibitory Effect researchgate.net

Antifungal and Antidermatophytic Properties

This compound has demonstrated notable antifungal activity against a variety of dermatophytic fungi. In comparative studies, its efficacy was evaluated against that of griseofulvin, a standard antifungal medication. nih.gov The research established that this compound had a minimum inhibitory concentration (MIC) of 1.5 µg/mL against a wide array of dermatophytes. researchgate.netnih.govresearchgate.net Additionally, this compound exhibited activity against the opportunistic yeast Candida albicans, with a determined MIC of 0.05 mg/mL. nih.govresearchgate.net

Table 2: Antifungal and Antidermatophytic Activity of this compound

Fungal Species Type Minimum Inhibitory Concentration (MIC)
Trichophyton rubrum Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Trichophyton violaceum Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Trichophyton mentagrophytes Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Trichophyton tonsurans Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Trichophyton megninii Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Trichophyton gallinae Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Microsporum canis Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Microsporum nanum Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Microsporum ferrugineum Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Epidermophyton floccosum Dermatophyte 1.5 µg/mL nih.govresearchgate.net
Candida albicans Yeast 0.05 mg/mL nih.govresearchgate.net

Mechanistic Insights into Cellular Target Interactions

The antimicrobial action of piperidine alkaloids, including this compound, is attributed to their cytotoxic effects on bacterial cells. The proposed mechanism for their activity against Gram-positive bacteria involves the disruption of the cell membrane. mdpi.com It is suggested that these alkaloids block calcium channels within the cell membrane. mdpi.com This action is facilitated by the amphoteric nature of the alkaloids, which allows for efficient interaction with and subsequent inhibition of membrane channels, leading to cell death. mdpi.com The general mechanisms by which bactericidal antibiotics kill bacteria can include the inhibition of essential cellular processes like DNA, RNA, and cell wall synthesis, as well as the generation of damaging hydroxyl radicals. nih.gov

Antitumor and Cytotoxic Research

Preliminary research has explored the potential of this compound and related alkaloids as anticancer agents, with studies focusing on their effects on cancer cell lines and the mechanisms underlying their cytotoxicity.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., Molt-4 cells)

Research has investigated the cytotoxic potential of total alkaloid extracts from the leaves of Prosopis juliflora, which are known to contain this compound, against human cancer cell lines. ajol.inforesearchgate.net One study focused on the human T-cell leukemia cell line, Molt-4. ajol.inforesearchgate.net The results indicated that the alkaloid extract was preferentially cytotoxic to the Molt-4 cells in a manner dependent on both dose and time. ajol.inforesearchgate.net The half-maximal inhibitory concentration (IC50), which represents the concentration of the extract required to inhibit the growth of 50% of the cancer cells, was determined at different time points. ajol.inforesearchgate.net

Table 3: IC50 Values of P. juliflora Total Alkaloid Extract Against Molt-4 Cells

Incubation Time IC50 Value (µg/mL)
24 hours 90.5 ajol.inforesearchgate.net
48 hours 42.5 ajol.inforesearchgate.net
72 hours 20.0 ajol.inforesearchgate.net

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many natural compounds exert their anticancer effects. frontiersin.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. nih.gov The regulation of apoptosis involves a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.gov

Studies on phytochemicals suggest they can trigger apoptosis by modulating these pathways. researchgate.net For instance, some natural compounds have been shown to induce the expression of proteins like Fas ligand and various caspases. nih.gov Research into alkaloids derived from Prosopis juliflora indicates that their mechanism of action against cancer cells involves the induction of apoptosis. One study on a compound from the plant found that it selectively induced apoptosis in human melanoma cells through an increase in oxidative stress. researchgate.net This suggests that this compound and related alkaloids may exert their antitumor effects by triggering the programmed cell death cascade in cancer cells.

Table 4: Compound Names Mentioned in the Article

Compound Name
Ampicillin
Bax
Bcl-2
Erythromycin
Griseofulvin
This compound
Juliprosopine
Penicillin
Streptomycin
Sulphamethoxazole

Antiproliferative Effects in Preclinical Models

This compound and extracts containing it have demonstrated notable antiproliferative effects against various cancer cell lines in preclinical in vitro studies. The cytotoxic potential of total alkaloid extracts from P. juliflora leaves, where this compound is a major constituent, has been observed to be significantly higher on cancer cells compared to normal cells. ajol.infosilae.it

The mechanisms underlying these antiproliferative effects appear to involve the induction of apoptosis, or programmed cell death. researchgate.netnumberanalytics.comnih.gov Studies have shown that extracts containing this compound can induce nuclear fragmentation and disrupt the cellular cytoskeleton. researchgate.net Furthermore, flow cytometry analysis has indicated that these extracts can cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. researchgate.netexcli.de For instance, one study reported that a methanol (B129727) extract of P. juliflora leaves induced apoptosis and cell cycle arrest in triple-negative breast cancer cells. nih.gov Another study found that leaf extracts induced concentration-dependent cytotoxicity in MCF-7 (breast), HepG2 (liver), and LS-174T (colorectal) cancer cell lines, primarily through necrosis. excli.deresearchgate.net

The following table summarizes the cytotoxic effects of P. juliflora extracts, rich in this compound, on various cancer cell lines.

Cell LineCancer TypeExtract TypeIC50 ValueExposure Time (h)Reference
Molt-4T-cell LeukemiaTotal Alkaloid Extract90.5 µg/ml24 ajol.info
Molt-4T-cell LeukemiaTotal Alkaloid Extract42.5 µg/ml48 ajol.info
Molt-4T-cell LeukemiaTotal Alkaloid Extract20.0 µg/ml72 ajol.info
MCF-7Breast AdenocarcinomaEthyl Acetate Extract18.17 µg/mlNot Specified excli.deresearchgate.net
HepG2Hepatocellular CarcinomaEthyl Acetate Extract33.1 µg/mlNot Specified excli.deresearchgate.net
LS-174TColorectal AdenocarcinomaEthyl Acetate Extract41.9 µg/mlNot Specified excli.deresearchgate.net

Immunomodulatory Investigations

Effects on Immune Cell Responses

This compound has been shown to possess immunomodulatory properties, influencing the response of immune cells. pharmacognosyjournal.comwjarr.com In preclinical studies, this compound demonstrated a dose-dependent effect on the immune response. wjarr.comjournalagent.commedicaljournal-ias.org Specifically, it has been observed to cause a significant increase in lymphocyte count. journalagent.commedicaljournal-ias.org One study reported that repeated injections of this compound led to an increase in lymphocyte count as high as 95%. medicaljournal-ias.org This suggests a potential immunostimulating effect of the compound.

Adjuvant Properties in Animal Models

The immunomodulatory activity of this compound has been further investigated for its potential as an adjuvant, a substance that enhances the immune response to an antigen. In a study using rabbits, this compound was tested as an adjuvant with Listeria hemolysin as the antigen. journalagent.com The results showed that this compound, when administered with the antigen, produced a dose-related immune response, comparable to the commonly used Freund's complete adjuvant (FCA). wjarr.comjournalagent.commedicaljournal-ias.org At a certain concentration, the antihemolysin titre with this compound was even higher than that observed with FCA. journalagent.commedicaljournal-ias.org This suggests that this compound has the potential to act as an effective adjuvant in vaccines.

Neurobiological Effects and Neurotoxicity Mechanisms

Impact on Neuronal and Glial Cell Function

The neurobiological effects of this compound and related alkaloids from P. juliflora have been a subject of significant research, particularly in the context of neurotoxicity observed in animals that consume the plant. scielo.br Ingestion of P. juliflora pods by ruminants can lead to a neurological disorder characterized by impaired cranial nerve function. scielo.br

In vitro studies have shown that total alkaloid extracts from P. juliflora leaves, as well as fractions containing this compound, can directly impact glial cells, which are crucial for neuronal support and function in the central nervous system. ufba.brresearchgate.net These extracts have been shown to induce activation and cytotoxicity in astrocytes, a type of glial cell. ufba.brusp.br Specifically, exposure to these alkaloids led to morphological changes in astrocytes, including the development of a compact cell body and an overexpression of Glial Fibrillary Acidic Protein (GFAP), a marker for reactive astrocytes. ufba.brresearchgate.net Furthermore, these extracts stimulated the production of nitric oxide (NO) by glial cells, which can contribute to neuronal damage. ufba.brresearchgate.net

Studies on co-cultures of neurons and glial cells have revealed that fractions rich in juliprosopine, an alkaloid structurally related to this compound, can induce vacuolation and disrupt the astrocyte monolayer and neurite network. nih.gov These changes were associated with alterations in β-tubulin III and GFAP expression, as well as microglial proliferation. nih.gov

Mitochondrial Dysfunction and Bioenergetic Alterations

A key mechanism underlying the neurotoxicity of P. juliflora alkaloids, including those related to this compound, appears to be mitochondrial dysfunction. scielo.brscielo.brfrontiersin.org Mitochondria are essential for cellular energy production, and their impairment can lead to cell death.

Studies on isolated rat brain mitochondria have demonstrated that juliprosopine, a major alkaloid in P. juliflora, interferes with mitochondrial bioenergetics. scielo.brnih.gov It was found to stimulate state-4 respiration, affect the mitochondrial membrane potential, and at higher concentrations, inhibit ATP production. nih.gov This uncoupling of oxidative phosphorylation disrupts the normal process of energy generation in the mitochondria. nih.gov The proposed mechanism for this uncoupling action is a modification of the inner mitochondrial membrane's arrangement. nih.gov

In neuron/glial cell co-cultures, exposure to alkaloid extracts from P. juliflora led to a reduction in ATP levels and changes in the mitochondrial membrane potential. scielo.br Ultrastructural analysis revealed mitochondrial damage in these cells. nih.gov This mitochondrial dysfunction is considered a primary event leading to the neuronal damage observed in animals intoxicated by the plant. scielo.br

Activation of Autophagy as a Protective or Destructive Mechanism

The role of this compound and its related piperidine alkaloids in the cellular process of autophagy—a catabolic mechanism involving the degradation of a cell's own components—has been a subject of investigation, particularly in neural cells. Autophagy can serve as a dual-edged sword, either promoting cell survival under stress or contributing to cell death.

In preclinical studies involving neuron/glial cell co-cultures, extracts of Prosopis juliflora leaves, which are rich in piperidine alkaloids like Juliprosopine (an isomer of this compound), have been shown to induce autophagy. nih.govmdpi.comscielo.br This activation was observed as early as four hours after exposure and was characterized by key molecular markers, including an increase in the expression of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and a decrease in the level of p62/SQSTM1 protein. mdpi.comscielo.br

The evidence strongly suggests that in this context, autophagy functions as a protective mechanism. scielo.brscispace.com Studies have demonstrated that the cytotoxicity induced by these alkaloids was inhibited when autophagy was chemically induced (e.g., by rapamycin (B549165) or serum deprivation). scielo.br Conversely, when autophagy was blocked using inhibitors like bafilomycin, the rate of cell death increased. scielo.br This indicates that the autophagic process is activated as a primary response to mitigate the cellular damage and mitochondrial dysfunction caused by the alkaloids, thereby promoting neural cell survival. scielo.brscispace.com The cytoplasmic vacuolation observed in neurons following intoxication with P. juliflora alkaloids has been characterized as a feature of this autophagic response. scielo.br

Role in Programmed Cell Death Pathways (e.g., Caspase-9 Pathway)

Programmed cell death, or apoptosis, is a genetically regulated process crucial for tissue homeostasis. It can be initiated through various signaling cascades, including the intrinsic mitochondrial pathway which involves the activation of Caspase-9.

Research has directly implicated alkaloids from P. juliflora, including isomers of this compound, in the activation of the intrinsic apoptotic pathway. In vitro studies on neuron/glial cell co-cultures demonstrated that total alkaloid extracts and specific fractions from the plant induced neuronal death through a mechanism involving mitochondria. nih.govmdpi.comscielo.br Exposure to these alkaloids led to a decrease in cellular ATP levels and alterations in the mitochondrial membrane potential within 12 hours. nih.govmdpi.comscielo.br

This mitochondrial dysfunction is a critical trigger for the intrinsic pathway, leading to the subsequent activation of initiator Caspase-9. nih.govmdpi.comscielo.br Following a 16-hour exposure, researchers observed significant Caspase-9 activation, along with nuclear condensation and eventual neuronal death. nih.govmdpi.com These findings indicate that while autophagy is initiated as a protective response, significant or prolonged exposure to these alkaloids can overwhelm this defense, leading to mitochondrial damage that triggers Caspase-9-mediated programmed cell death. scielo.br

Neurotransmitter System Modulation (Beyond Cholinesterase Inhibition)

While this compound is a known inhibitor of acetylcholinesterase and butyrylcholinesterase, its pharmacological effects extend to the modulation of other neurotransmitter and signaling systems. wjarr.compharmacognosyjournal.com A significant aspect of this activity is its role as a calcium channel blocker. nih.govijarsct.co.inresearchgate.net

Preclinical studies have consistently shown that this compound exhibits dose-dependent calcium channel blocking activity. wjarr.comnih.govijarsct.co.inresearchgate.net This action is considered to be the likely mechanism behind its observed spasmolytic effects in smooth muscle preparations. researchgate.netcore.ac.uk By blocking the influx of extracellular calcium ions (Ca2+) into cells, this compound can interfere with the signaling processes that lead to muscle contraction.

Furthermore, research on total alkaloid extracts from P. juliflora leaves, which contain this compound and its isomers, has revealed other modulatory effects. These extracts have been found to stimulate the production of nitric oxide (NO) in glial cells. researchgate.net Nitric oxide is a critical signaling molecule in the nervous system, involved in a wide array of functions including neurotransmission, synaptic plasticity, and neuroinflammation. The induction of NO production suggests another pathway through which this compound could influence neural cell activity and communication, distinct from its effects on the cholinergic system. researchgate.net

Antiplasmodial Activity in Parasitic Models

This compound and extracts from its source plant, Prosopis juliflora, have demonstrated notable activity against the malaria parasite, Plasmodium falciparum. This has positioned the compound as a subject of interest in the search for new antimalarial agents.

In vitro studies have confirmed the antiplasmodial potential of P. juliflora extracts. A methanol extract of the plant exhibited significant antiplasmodial activity with a 50% inhibitory concentration (IC50) value of 4.1 μg/mL against P. falciparum. mdpi.com this compound and its isomer, Julifloricine (B1673160), are recognized as the principal alkaloids within P. juliflora, making them the prime candidates responsible for this observed activity and targets for further investigation. mdpi.com Another study noted that a methanol extract of P. juliflora inhibits the growth of P. falciparum. researchgate.net

However, the efficacy can vary based on the extraction method. For instance, ethanolic extracts of the flower, leaf, and bark of P. juliflora showed weaker activity, with IC50 values greater than 100 μg/mL against P. falciparum. mdpi.comwjarr.com This highlights the importance of the solvent and extraction process in isolating the active antiplasmodial constituents. The promising activity of certain extracts suggests that this compound warrants further study to determine its specific mechanism of action against the malaria parasite.

Plant Part / ExtractParasite StrainIC50 (μg/mL)Reference
Methanol ExtractPlasmodium falciparum4.1 mdpi.com
Ethanolic Leaf ExtractPlasmodium falciparum>100 mdpi.comwjarr.com
Ethanolic Bark ExtractPlasmodium falciparum>100 mdpi.comwjarr.com
Ethanolic Flower ExtractPlasmodium falciparum>100 mdpi.comwjarr.com

Spasmolytic Effects

This compound has been identified as possessing significant spasmolytic (antispasmodic) properties. This activity has been demonstrated in preclinical models using isolated rabbit jejunum preparations. nih.govresearchgate.net

The compound induces a dose-dependent relaxation of both spontaneous and high potassium ion (K+)-induced contractions in the smooth muscle tissue. researchgate.net The inhibitory effect was observed over a concentration range of 30-500 µg/mL. wjarr.comijarsct.co.in This action is indicative of a potent muscle-relaxing capability.

The primary mechanism underlying this compound's spasmolytic effect is believed to be its calcium channel blocking activity. pharmacognosyjournal.comijarsct.co.inresearchgate.net Smooth muscle contraction is highly dependent on the influx of extracellular Ca2+ through voltage-dependent calcium channels. By blocking these channels, this compound inhibits this influx, thereby preventing the cellular processes that lead to muscle contraction and promoting relaxation. This mechanism is similar to that of verapamil, a well-known calcium channel blocker used as a positive control in these studies. core.ac.uk

Allelopathic Interactions in Ecosystems

This compound is a key allelochemical produced by Prosopis juliflora, contributing to the plant's significant allelopathic capabilities. mdpi.com Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. In the case of P. juliflora, this manifests as the inhibition of competing plant species, a factor in its success as an invasive species in many parts of the world. mdpi.comresearchgate.net

This compound, along with a suite of other alkaloids and phenolic compounds such as Julifloricine and Juliprosopine, is present in various parts of the plant, including the leaves, roots, and fruits. mdpi.comresearchgate.netijbbku.com These chemicals are released into the surrounding environment through processes like leaching from leaf litter, root exudation, and decomposition. ijbbku.com

Research has shown that aqueous extracts from P. juliflora, containing these allelochemicals, can significantly inhibit seed germination and suppress the seedling growth of various other plant species, including both native flora and agricultural crops. mdpi.comijbbku.com This chemical interference gives P. juliflora a competitive advantage, allowing it to dominate local ecosystems by suppressing the growth of neighboring vegetation. mdpi.com

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs for Biological Activity

The core structure of juliflorine, which features a central indolizidine ring system connected to two piperidine (B6355638) rings, is fundamental to its biological effects. Studies consistently demonstrate that the alkaloid nature of this compound is the primary driver of its activity. When comparing crude plant extracts of Prosopis juliflora with purified alkaloid-rich fractions, the latter invariably show significantly higher potency. scielo.brmdpi.com

For instance, an alkaloid-rich fraction (AF) from P. juliflora was found to be four times more effective against adult female Rhipicephalus microplus ticks than the methanolic extract (ME), strongly suggesting that the piperidine alkaloids are the active compounds. scielo.br Further analysis of such fractions has identified this compound (also known as juliprosopine), juliprosine (B1245453), and prosoflorine as the main constituents responsible for the observed bioactivities. nih.govmdpi.com The cytotoxicity of these alkaloids has been linked to the presence of the indolizidine ring and the specific placement of functional groups on the heterocyclic rings. ufba.br In particular, research on the plant growth inhibitory effects of related alkaloids points to the functional groups at the C-3 and C-3′ positions of the piperidine and indolizidine skeletons as being critical active sites.

Molecular docking studies have further elucidated the interaction of this compound with specific biological targets. In its role as an acetylcholinesterase (AChE) inhibitor, the molecule orients itself within the aromatic gorge of the enzyme. Its distinct structural components, referred to as rings A/B and C/D, position themselves to interact simultaneously with both the peripheral anionic site (PAS) and the quaternary ammonium-binding site, stabilized by hydrophobic interactions and hydrogen bonds. nih.gov This dual-binding capability underscores the importance of the entire complex structure of this compound for this specific activity.

Table 1: Comparison of In Vitro Activity of P. juliflora Extracts and Fractions
Extract/FractionMain ConstituentsAssayResultReference
Methanolic Extract (ME)Mixture of plant compoundsAnti-tick activity (EC₅₀)121 mg/mL scielo.br
Alkaloid-rich Fraction (AF)Prosopine, Juliprosinine, JuliprosopineAnti-tick activity (EC₅₀)31.6 mg/mL scielo.br
Total Alkaloid Extract (TAE)Mixture of alkaloidsCytotoxicity on glial/neuron cells (IC₅₀)31.07 µg/mL ufba.br
Alkaloid Fraction (F32)Juliprosopine, JuliprosineCytotoxicity on glial/neuron cells (IC₅₀)7.362 µg/mL ufba.br

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological profile of this compound and its related alkaloids. Naturally occurring isomers of this compound, such as julifloricine (B1673160) and isojuliprosine, exhibit different levels of biological activity, highlighting the sensitivity of biological targets to the specific spatial configuration of these molecules. ijnrd.org

A comparative study on the antibacterial efficacy of topically applied this compound and its stereoisomer, julifloricine, demonstrated a clear difference in their effectiveness. Julifloricine was found to be less effective than this compound in treating staphylococcal skin infections in rabbits. journalagent.com This suggests that the specific stereochemical arrangement of the piperidine rings and their substituents is crucial for optimal interaction with bacterial targets.

Derivatization and Modification Effects on Efficacy and Selectivity

The study of naturally occurring analogs of this compound provides valuable insights into how chemical modifications affect efficacy and selectivity. These natural derivatives, which feature alterations such as the presence of oxo groups or differences in saturation, serve as a natural library for SAR studies.

For example, a comparison of the plant growth inhibitory activities of several related alkaloids revealed a distinct hierarchy of potency. Juliprosine showed the highest activity, followed by a mixture of 3′-oxo- and 3-oxo-juliprosine, then this compound (juliprosopine), and finally 3′′′′-oxothis compound. This indicates that the introduction of an oxo-group, as seen in the oxo-juliprosine and oxo-juliflorine derivatives, diminishes the inhibitory activity compared to the parent compounds.

Analytical Techniques for Juliflorine Quantification and Detection

Chromatographic Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components, making them indispensable for analyzing natural products like Juliflorine.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique widely used for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of Prosopis juliflora, GC-MS has been instrumental in identifying a broad spectrum of phytoconstituents present in various plant extracts. Studies have utilized GC-MS to analyze ethanolic extracts from P. juliflora leaves and roots, identifying numerous compounds, including fatty acids, sterols, and other organic molecules researchgate.netresearchgate.netcabidigitallibrary.orgphytopharmajournal.com. The identification process typically involves comparing retention indices and mass spectral fragmentation patterns with established databases. While this compound is a known alkaloid constituent of P. juliflora, the provided literature does not detail specific GC-MS methods optimized for its direct quantification. However, the general application of GC-MS in characterizing the complex chemical profile of P. juliflora highlights its potential for identifying and quantifying various compounds within its extracts.

Identified Phytoconstituent (Leaves, Ethanolic Extract)Percentage Concentration (%)Reference
gamma-Sitosterol12.94 researchgate.netphytopharmajournal.com
Epilupeol11.92 researchgate.netphytopharmajournal.com
Benzene methanol (B129727), 2-hydroxy-5-methyl-10.07 researchgate.netphytopharmajournal.com
Palmitic acidNot specified cabidigitallibrary.org
Linoleic acidNot specified cabidigitallibrary.org
cis-Vaccenic acidNot specified cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for analyzing alkaloids like this compound. HPLC methods typically involve a stationary phase (e.g., C18 column) and a mobile phase, with detection commonly performed using UV-Vis or Diode Array Detectors (DAD/PDA).

While specific, validated HPLC methods detailing the precise parameters for this compound quantification were not extensively detailed in the reviewed literature, HPLC has been cited in the context of analyzing compounds from Prosopis species umn.edu. General HPLC methodologies for natural product analysis involve establishing optimal conditions for column selection, mobile phase composition (often a gradient of water, acetonitrile (B52724), and methanol), flow rate, and detection wavelength jasco-global.comejgm.co.ukms-editions.cl. The development of an HPLC method for quantitative analysis relies on creating calibration curves using standard reference materials, employing either external or internal standard methods jasco-global.com. The sensitivity and selectivity of HPLC, particularly when coupled with advanced detectors like Mass Spectrometry (LC-MS/MS), make it a cornerstone for precise quantification in complex matrices.

HPLC Method ParameterTypical Configuration ExampleReference
Stationary Phase C18 RP-Thermo, 5µm, 250 mm x 4.6 mm ejgm.co.uk
C18 column ms-editions.cl
Mobile Phase Water:Methanol:Acetonitrile (84:1:15 v/v/v) ejgm.co.uk
Acetonitrile:Water (45:55 v/v), pH 1.94 ms-editions.cl
Flow Rate 1.0 ml/min ejgm.co.uk
0.8 mL/min ms-editions.cl
Oven Temperature Room Temperature ejgm.co.uk
40°C ms-editions.cl
Detection Wavelength PDA detector at 254 nm ejgm.co.uk
Monitoring at 205 nm ms-editions.cl
Injection Volume 20 µl ejgm.co.ukms-editions.cl

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques provide valuable information about the molecular structure and can be adapted for quantitative analysis, often complementing chromatographic separation.

Future Research Directions and Translational Potential

Exploration of Novel Biological Activities and Targets

While Juliflorine is known for its antibacterial and antifungal properties, recent research has begun to unveil more nuanced and potentially impactful biological activities. nih.govnih.govijpsjournal.com A significant area of emerging interest is its potential role in neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase Inhibition and Calcium Channel Blockade:

This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The depletion of acetylcholine is a hallmark of Alzheimer's disease, and its inhibition is a key therapeutic strategy. Furthermore, this compound has demonstrated dose-dependent calcium-channel blocking activities. nih.govnih.gov The dysregulation of calcium homeostasis is also implicated in the pathophysiology of neurodegenerative disorders. This dual mechanism of action positions this compound as a compelling candidate for further investigation in the context of Alzheimer's therapy.

Enzyme/TargetIC50/Ki Value (µM)Type of InhibitionReference
Acetylcholinesterase (AChE)IC50: 0.42, Ki: 0.4Non-competitive nih.gov
Butyrylcholinesterase (BChE)IC50: 0.12, Ki: 0.1Non-competitive nih.gov
Calcium ChannelsDose-dependent blockade- nih.govnih.gov

Anticancer Potential:

Extracts from Prosopis juliflora, rich in alkaloids like this compound, have shown promising anticancer activities. Methanolic extracts of the leaves have demonstrated the ability to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells in both in vitro and in vivo models. rsc.org While these studies have utilized crude extracts, they strongly suggest that isolated compounds, including this compound, may be responsible for these effects and warrant further investigation into their specific molecular targets within cancer signaling pathways.

Future research should focus on:

Elucidating the precise molecular interactions of this compound with cholinesterases through structural biology studies.

Investigating the specific subtypes of calcium channels modulated by this compound.

Screening this compound against a wider panel of cancer cell lines to identify other potential oncological applications.

Identifying the specific signaling pathways and molecular targets through which this compound exerts its anticancer effects.

Development of Advanced Delivery Systems (e.g., Nanoparticles for Neurodegenerative Diseases)

A significant hurdle in treating neurodegenerative diseases is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). nih.govchemrxiv.org Many promising compounds fail to reach their target in the central nervous system in sufficient concentrations. Advanced drug delivery systems, particularly nanoparticles, offer a promising strategy to overcome this challenge. nih.govnih.gov

While no specific studies on the nanoformulation of this compound have been published, the successful encapsulation of other phytocompounds for neurodegenerative applications provides a clear roadmap for future research. uprm.edunih.gov Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), as well as polymeric nanoparticles like those made from poly(lactic-co-glycolic acid) (PLGA), have shown great promise in enhancing the bioavailability and brain penetration of therapeutic agents. nih.govnih.govmdpi.com

Potential Nanoparticle-based Strategies for this compound:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their transport across biological membranes. nih.govnih.gov

Polymeric Nanoparticles (PLGA): PLGA is a biodegradable and biocompatible polymer approved by the FDA for drug delivery. nih.gov PLGA nanoparticles can provide sustained release of the encapsulated drug and can be surface-modified to target specific receptors on the BBB for enhanced uptake. ijpsjournal.commdpi.com

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of lipophilic compounds and can be formulated for intranasal delivery, a direct route to the brain. nih.gov

The development of this compound-loaded nanoparticles could significantly enhance its therapeutic potential for neurodegenerative diseases by improving its pharmacokinetic profile and enabling targeted delivery to the brain.

Strategic Development of this compound Analogues with Enhanced Efficacy or Selectivity

While this compound possesses interesting biological activities, the strategic development of its analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. chemrxiv.org This approach, a cornerstone of medicinal chemistry, involves systematically modifying the chemical structure of a lead compound to optimize its therapeutic profile.

The synthesis and evaluation of analogues of other natural products have successfully yielded compounds with enhanced biological activity. For instance, the modification of podophyllotoxin, a natural lignan, has led to the development of clinically used anticancer agents with improved efficacy and reduced toxicity. nih.gov Similarly, the development of derivatives of the alkaloid lycorine (B1675740) has resulted in potent dual inhibitors of acetylcholinesterase and butyrylcholinesterase. researchgate.net

Approaches for the Development of this compound Analogues:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different structural modifications of the this compound scaffold affect its biological activity can provide valuable insights for designing more potent compounds. nih.govnih.gov

In Silico Design: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinity of virtual this compound analogues to their biological targets, thereby guiding synthetic efforts towards the most promising candidates. rsc.org

Selective Chemical Modifications: Targeted chemical modifications of specific functional groups on the this compound molecule can be performed to enhance its interaction with its biological targets, improve its solubility, or reduce its off-target effects. nih.gov

The generation of a library of this compound analogues and their subsequent biological evaluation could lead to the discovery of new chemical entities with superior therapeutic potential.

Integration with Modern Drug Discovery Paradigms

The future development of this compound as a therapeutic agent will greatly benefit from its integration with modern drug discovery paradigms. These approaches can accelerate the identification of lead compounds, optimize their properties, and provide a deeper understanding of their mechanisms of action.

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large libraries of compounds against specific biological targets. researchgate.net This technology could be utilized to screen libraries of this compound analogues for enhanced activity against targets such as cholinesterases or specific cancer-related proteins.

Computational Drug Design:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its analogues to the three-dimensional structures of their protein targets, providing insights into the molecular basis of their activity. rsc.org

Pharmacophore Modeling: This method involves identifying the key structural features of this compound that are essential for its biological activity. This information can then be used to design novel analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of this compound analogues with their biological activities, enabling the prediction of the potency of new, unsynthesized compounds. nih.gov

By embracing these modern drug discovery tools, the translational potential of this compound can be more efficiently and effectively explored, paving the way for the development of novel therapeutics based on this promising natural product.

Q & A

Q. What are the standard protocols for synthesizing Juliflorine in laboratory settings?

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

A combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical:

  • NMR : Assign proton environments and carbon frameworks; compare with literature data for known analogs .
  • HRMS : Confirm molecular formula (e.g., C₂₀H₂₄N₂O₃) and isotopic patterns .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What in vitro assays are recommended to evaluate this compound’s bioactivity?

Standard assays include:

  • Cell viability assays (MTT/XTT) for cytotoxicity profiling.
  • Enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) using spectrophotometric methods .
  • Antioxidant capacity tests (DPPH/FRAP) with gallic acid equivalents for quantification .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yield using factorial experimental design?

Apply Design of Experiments (DOE) to test interactions between variables:

  • Factors : Temperature, solvent ratio, catalyst concentration.
  • Response variables : Yield, purity, reaction time.
  • Statistical analysis : Use ANOVA to identify significant factors and construct predictive models . Example 2³ factorial design matrix:
RunTemp.SolventCatalystYield (%)
1251:10.168
2501:20.282

Q. How to resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Conduct a systematic meta-analysis :

  • Data harmonization : Normalize dosage, cell lines, and assay protocols (e.g., IC₅₀ values) .
  • Bias assessment : Evaluate study design rigor (e.g., blinding, sample size) using tools like Cochrane Risk of Bias .
  • Mechanistic validation : Cross-validate results with in silico docking studies or gene expression profiling .

Q. What strategies mitigate variability in this compound’s pharmacokinetic data during in vivo studies?

Implement population pharmacokinetic modeling :

  • Covariate analysis : Adjust for age, weight, and metabolic differences in animal models .
  • Compartmental modeling : Estimate absorption/distribution rates using nonlinear mixed-effects software (e.g., NONMEM) .

Methodological Guidance for Data Presentation

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Transparency : Report raw data (e.g., NMR shifts ±0.05 ppm) and instrument calibration details .
  • Comparative tables : Align observed vs. literature values with annotations for discrepancies . Example:
ProtonObserved δ (ppm)Literature δ (ppm)Deviation
H-73.453.50-0.05

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Nonlinear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism .
  • EC₅₀/IC₅₀ calculations : Report 95% confidence intervals and goodness-of-fit metrics (R² > 0.95) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.